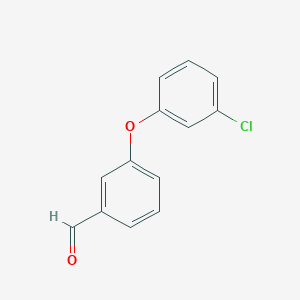
3-(3-chlorophenoxy)Benzaldehyde
Übersicht
Beschreibung
3-(3-chlorophenoxy)Benzaldehyde is a chemical compound with the CAS Number: 78725-45-8 . It has a molecular weight of 232.67 . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for 3-(3-chlorophenoxy)Benzaldehyde is1S/C13H9ClO2/c14-11-4-2-6-13 (8-11)16-12-5-1-3-10 (7-12)9-15/h1-9H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
3-(3-chlorophenoxy)Benzaldehyde is a liquid at room temperature . It has a molecular weight of 232.67 .Wissenschaftliche Forschungsanwendungen
Enzyme Catalysis and Synthesis
- Benzaldehyde lyase, an enantioselective enzyme, catalyzes the formation and cleavage of benzoin derivatives, including those related to 3-(3-chlorophenoxy)Benzaldehyde. This is instrumental in asymmetric synthesis, such as the production of 3-methoxy-2'-chlorobenzoin (Kühl et al., 2007).
Catalysis and Oxidation Processes
- The modification of metal-organic frameworks like Cu3(BTC)2 enhances their catalytic properties, including for benzaldehyde-related compounds. This includes improved stability and activity for the cyanosilylation of benzaldehyde (Schlichte et al., 2004).
Synthesis of Organic Compounds
- The Knoevenagel condensation technique, involving benzaldehyde and malononitrile, is used to synthesize compounds like 3-(methoxycarbonyl)coumarin, demonstrating the versatility of benzaldehyde derivatives in organic synthesis (Verdía et al., 2017).
Photocatalysis and Photooxidation
- Studies on photocatalysis and photooxidation involving benzaldehyde derivatives, like 3-styrylthiophene, have been conducted. This includes examinations of dye-sensitized photooxidation, offering insights into the photochemical properties of these compounds (Song et al., 2000).
Pharmaceutical Applications
- Benzaldehyde derivatives have been analyzed for their potential in pharmaceutical applications. For instance, the determination of chlorocresol and chloroxylenol in pharmaceuticals using 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde demonstrates the relevance of benzaldehyde derivatives in drug analysis (Gatti et al., 1997).
Polymer Applications
- The utilization of benzaldehyde in the bioproduction of flavors, such as its transformation by Pichia pastoris in a two-phase partitioning bioreactor, highlights its significance in the flavor industry and biotechnological applications (Craig & Daugulis, 2013).
Safety and Hazards
The safety information for 3-(3-chlorophenoxy)Benzaldehyde indicates that it is a combustible liquid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It may also damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .
Eigenschaften
IUPAC Name |
3-(3-chlorophenoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-4-2-6-13(8-11)16-12-5-1-3-10(7-12)9-15/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVLUKXDGGNEFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=CC=C2)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78725-45-8 | |
| Record name | 3-(3-chlorophenoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2922300.png)
![N-(2-(3-chlorophenyl)-2-methoxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2922302.png)
![(Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide](/img/structure/B2922303.png)
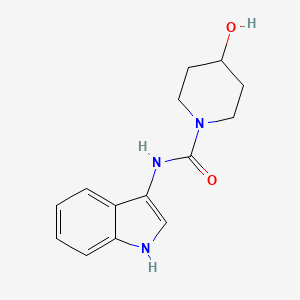
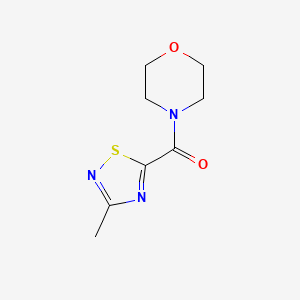

![2-(4-Butoxyphenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2922307.png)
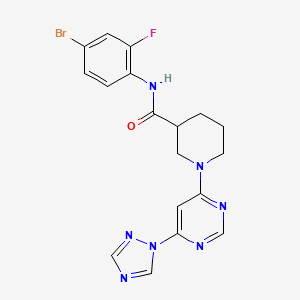
![(E)-2-(4-Bromophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)ethenesulfonamide](/img/structure/B2922310.png)
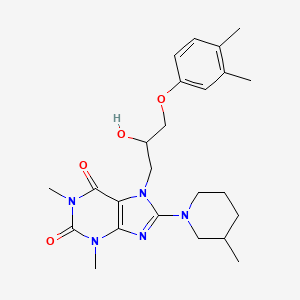
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzenesulfonamide](/img/structure/B2922314.png)
![1-(4-chlorophenyl)-6,8-difluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2922318.png)
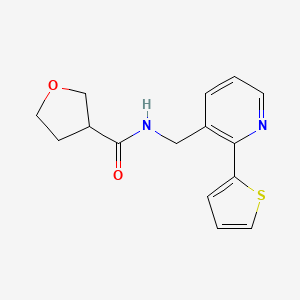
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2922322.png)